Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)-(9CI)
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Overview
Description
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene is an organic compound with the molecular formula C9H10O3 It is characterized by its unique structure, which includes a seven-membered ring and an epidioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene can be synthesized through several methods. One common approach involves the reaction of cycloheptadiene with acetic anhydride in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-acetyl-1,4-epidioxy-2,5-cycloheptadiene may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the epidioxide group into other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-1,4-epidioxy-2,5-cycloheptadiene involves its interaction with molecular targets such as enzymes and receptors. The epidioxide group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions are crucial for its potential therapeutic effects and industrial applications.
Comparison with Similar Compounds
- 1-Acetyl-1,4-epidioxy-2,5-cyclohexadiene
- 1-Acetyl-1,4-epidioxy-2,5-cyclooctadiene
Uniqueness: 1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene is unique due to its seven-membered ring structure and the presence of both an acetyl and an epidioxide group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
194657-03-9 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(10)9-5-2-3-8(4-6-9)11-12-9/h2-4,6,8H,5H2,1H3 |
InChI Key |
KQZXVVXYGDRRKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
Canonical SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
Synonyms |
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)- (9CI) |
Origin of Product |
United States |
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